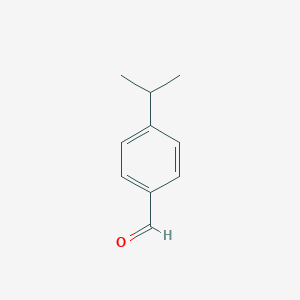

4-isopropylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Antimicrobial Activity:

Studies suggest that cuminaldehyde possesses antimicrobial properties against various bacteria and fungi. It may disrupt the cell membranes of these microorganisms, hindering their growth and survival. Research indicates effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli [].

Anticancer Potential:

Cuminaldehyde has shown promise in preliminary studies for its potential anti-cancer properties. In vitro and in vivo models suggest it may induce cancer cell death through various mechanisms, including targeting specific enzymes and disrupting cell division []. However, further research is necessary to understand its full potential and limitations in cancer treatment.

Neuroprotective Effects:

Emerging research suggests that cuminaldehyde may have neuroprotective properties. Studies in animal models indicate it may improve cognitive function and memory, potentially offering benefits for age-related cognitive decline []. However, more research is needed to confirm these findings and understand the underlying mechanisms.

4-Isopropylbenzaldehyde, also known as cuminaldehyde, is an organic compound with the molecular formula C₁₀H₁₂O. It is classified as a substituted benzaldehyde, where an isopropyl group is attached to the benzene ring at the para position (4-position). This compound is naturally found in various essential oils, including those derived from eucalyptus, myrrh, cassia, and cumin, contributing to their characteristic aromas . Its pleasant scent and unique chemical properties make it valuable in the fragrance and cosmetic industries.

- Oxidation: It can be oxidized to form cumic acid through various methods, including continuous flow oxidation using platinum catalysts .

- Aldol Condensation: In the presence of a base, it can undergo aldol condensation to form β-hydroxy aldehydes or ketones .

- Reduction: The compound can also be reduced to yield 4-isopropylbenzyl alcohol.

Recent studies have highlighted the biological significance of 4-isopropylbenzaldehyde. Notably, it has been shown to inhibit the fibrillation of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease and dementia with Lewy bodies. This inhibition may help prevent the formation of insoluble fibrils associated with these conditions . Additionally, derivatives of 4-isopropylbenzaldehyde have demonstrated antiviral properties, particularly in their thiosemicarbazone forms .

4-Isopropylbenzaldehyde can be synthesized through several methods:

- Formylation of Cumene: This method involves introducing a formyl group into cumene (isopropylbenzene) using reagents such as carbon monoxide and an acid catalyst.

- Reduction of 4-Isopropylbenzoyl Chloride: This synthetic route utilizes 4-isopropylbenzoyl chloride and reduces it to yield 4-isopropylbenzaldehyde .

The applications of 4-isopropylbenzaldehyde are diverse:

- Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and cosmetics.

- Pharmaceuticals: Due to its biological activity, it serves as a potential lead compound for developing treatments for neurodegenerative diseases.

- Chemical Intermediates: It is used in synthesizing various organic compounds and derivatives.

Research into the interactions of 4-isopropylbenzaldehyde with biological systems has revealed its potential therapeutic benefits. Studies indicate that it may modulate protein aggregation processes associated with neurodegeneration. Furthermore, its derivatives have been explored for their interactions with viral proteins, suggesting possible antiviral applications .

Several compounds share structural similarities with 4-isopropylbenzaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzaldehyde | C₇H₆O | Simple aromatic aldehyde without substituents |

| Cumic Acid | C₉H₁₀O₂ | Oxidation product of 4-isopropylbenzaldehyde |

| 2-Isopropylbenzaldehyde | C₁₀H₁₂O | Isomer with the isopropyl group at the ortho position |

| 3-Isopropylbenzaldehyde | C₁₀H₁₂O | Isomer with the isopropyl group at the meta position |

While all these compounds belong to the class of aromatic aldehydes, 4-isopropylbenzaldehyde stands out due to its specific substitution pattern and associated biological activities. Its unique properties make it an important compound for further research in both industrial and medicinal chemistry contexts.

Distribution in Essential Oils

4-Isopropylbenzaldehyde, commonly known as cuminaldehyde, is a naturally occurring organic compound that serves as a major constituent in various essential oils across multiple plant species [2]. This benzaldehyde derivative with an isopropyl group substituted at the para position represents one of the most significant aromatic aldehydes found in nature [1] [5]. The compound contributes substantially to the characteristic aromatic profiles of numerous essential oils and plays a crucial role in the flavor and fragrance industry [2] [3].

Cuminum cyminum as Principal Source

Cuminum cyminum, commonly known as cumin, stands as the principal natural source of 4-isopropylbenzaldehyde [2] [4]. The essential oil derived from cumin seeds contains exceptionally high concentrations of this compound, making it the primary commercial source for natural extraction [3] [29]. Research has demonstrated that 4-isopropylbenzaldehyde represents the main component of cumin essential oil, with concentrations varying significantly based on geographical origin and extraction conditions [4] [31].

Comprehensive gas chromatography-mass spectrometry analyses have revealed substantial variations in 4-isopropylbenzaldehyde content across different cumin populations [29] [40]. Studies conducted on cumin seeds from Western India reported 4-isopropylbenzaldehyde concentrations of 49.4% of the total essential oil composition [29]. Similarly, investigations of Iranian cumin essential oil demonstrated concentrations reaching 33.60% in samples from Sabzevar and 33.10% in samples from Kashmar [40].

The following table presents 4-isopropylbenzaldehyde concentrations in cumin essential oils from various geographical origins:

| Origin | Concentration (%) | Reference Study |

|---|---|---|

| Western India | 49.4 | Rana (2014) [29] |

| Iran (Sabzevar) | 33.60 | Nouri et al. (2024) [40] |

| Iran (Kashmar) | 33.10 | Nouri et al. (2024) [40] |

| Iran (Saadat Shahr) | 21.31 | Nouri et al. (2024) [40] |

| Egypt | 45-50 | El-Sawi and Mohamed [31] |

| China | 43.48 | Zhu et al. (1993) [34] |

| Bulgaria | 36.0 | Jirovetz et al. [31] |

Environmental factors significantly influence the biosynthesis and accumulation of 4-isopropylbenzaldehyde in cumin seeds [40]. Research has established that seeds harvested from regions with hotter and drier climates tend to produce higher concentrations of this compound [40]. Temperature appears to be the most critical environmental parameter, with increased sunlight and reduced water availability leading to enhanced synthesis of 4-isopropylbenzaldehyde [40].

Presence in Eucalyptus, Myrrh, and Cassia

Beyond its predominant occurrence in cumin, 4-isopropylbenzaldehyde has been identified as a constituent in several other essential oil-bearing plants, including eucalyptus, myrrh, and cassia [2] [35] [36]. These secondary sources contribute to the compound's natural availability, though at significantly lower concentrations compared to cumin [37] [38].

Eucalyptus species contain 4-isopropylbenzaldehyde as a minor component of their essential oil composition [35] [36]. The presence of this compound in eucalyptus oils contributes to their complex aromatic profile, though detailed quantitative analyses remain limited in the current literature [37]. Research indicates that the compound occurs alongside other major eucalyptus oil constituents such as 1,8-cineole and α-pinene [35].

Myrrh (Commiphora species) essential oils also contain detectable levels of 4-isopropylbenzaldehyde [35] [36] [37]. The compound contributes to the characteristic warm, spicy aroma of myrrh essential oil, complementing other significant constituents in the oil matrix [38]. Cassia (Cinnamomum cassia) represents another botanical source where 4-isopropylbenzaldehyde has been documented [35] [36] [37]. In cassia essential oil, this compound appears as a minor constituent alongside the predominant cinnamaldehyde [38].

Biosynthetic Pathways in Plants

The biosynthetic pathways leading to 4-isopropylbenzaldehyde formation in plants involve complex enzymatic processes within the phenylpropanoid metabolism [9]. Plant biosynthesis of aromatic aldehydes typically proceeds through the shikimate pathway, which serves as the primary route for aromatic compound formation in higher plants [9]. The specific enzymatic mechanisms responsible for 4-isopropylbenzaldehyde biosynthesis involve multiple oxidation and reduction reactions [12].

Current understanding suggests that the biosynthetic pathway begins with the formation of isopropylbenzene derivatives through terpene metabolism [12]. The oxidation of thymol-related compounds has been demonstrated in bacterial systems, providing insights into potential plant biosynthetic mechanisms [12]. Research on Nocardia cyriacigeorgica and Mycobacterium neoaurum revealed two distinct oxidation pathways for thymol, including hydroxylation processes that could be analogous to plant systems [12].

The first pathway involves hydroxylation of thymol to thymohydroquinone with subsequent oxidation to thymobenzoquinone [12]. The second pathway encompasses hydroxylation of the methyl group followed by oxidation to 3-hydroxy-4-isopropylbenzoic acid, potentially proceeding through an aldehyde intermediate such as 3-hydroxy-4-isopropylbenzaldehyde [12]. These findings suggest that similar enzymatic processes may occur in plant systems for 4-isopropylbenzaldehyde biosynthesis [12].

Plant-specific biosynthetic pathways likely involve cytochrome P450 enzymes responsible for the hydroxylation and oxidation reactions necessary for 4-isopropylbenzaldehyde formation [9]. The regulation of these biosynthetic pathways appears to be influenced by environmental factors, particularly temperature and water availability, which affect enzyme activity and gene expression [40].

Extraction Methodologies

Hydrodistillation Techniques

Hydrodistillation represents the most widely employed method for extracting 4-isopropylbenzaldehyde from natural sources, particularly cumin seeds [17] [18] [21]. This traditional extraction technique utilizes steam distillation principles to volatilize and separate essential oil components from plant material [17]. The process involves heating plant material with water, generating steam that carries volatile compounds through a condenser system where they are collected as essential oil [18].

Standard hydrodistillation procedures for cumin essential oil extraction typically require extraction times ranging from 3 to 4.5 hours [17] [18] [21]. Research conducted on cumin seeds demonstrated that optimal extraction conditions involve maintaining temperatures between 100°C and the boiling point of water throughout the distillation process [18]. The European Pharmacopoeia provides standardized protocols for hydrodistillation procedures, ensuring consistent and reproducible results [18].

Modifications to traditional hydrodistillation techniques have been developed to enhance extraction efficiency [17]. Ground cumin seed hydrodistillation has shown particular promise, with preliminary studies indicating that grinding cumin seeds in water before distillation does not result in essential oil loss while potentially improving extraction kinetics [17]. The grinding process appears to facilitate better steam penetration and oil release from cellular structures [17].

High-speed counter-current chromatography has been successfully applied for preparative isolation and purification of 4-isopropylbenzaldehyde from cumin essential oil [15]. This technique allows for the separation of individual components from complex essential oil mixtures, enabling the isolation of pure 4-isopropylbenzaldehyde for analytical and commercial applications [15].

Yield Optimization Strategies

Optimization of 4-isopropylbenzaldehyde extraction yields requires careful consideration of multiple process parameters [17] [22] [27]. Response surface methodology has been successfully employed to optimize extraction conditions, examining the relationships between independent variables and extraction efficiency [22]. Temperature, extraction time, and solid-to-liquid ratios represent the most critical parameters affecting yield optimization [27].

Research on essential oil extraction optimization revealed that temperature exerts the most significant influence on extraction yield [27]. Dramatic changes in oil yield have been observed during temperature variations, with the interaction between temperature and reaction time greatly influencing overall extraction efficiency [27]. Optimal temperature ranges typically fall between 100°C and 271°C for subcritical water extraction methods [27].

The solid-to-liquid ratio significantly impacts extraction efficiency, with studies demonstrating optimal ratios ranging from 0.15 to 0.2 grams per milliliter [27]. Extraction time optimization typically involves balancing maximum yield with energy efficiency, with most studies reporting optimal extraction times between 1 and 30 minutes for advanced extraction methods [27].

Particle size reduction through grinding represents another critical optimization strategy [17] [25]. Proper grinding of cumin seeds facilitates better solvent penetration and increases the surface area available for extraction [25]. However, excessive grinding may lead to the formation of fine particles that can complicate separation processes [25].

Advanced extraction techniques such as supercritical carbon dioxide extraction have shown promise for yield optimization [26]. These methods can achieve high process yields while maintaining high-quality extract composition [26]. Supercritical fluid extraction offers advantages including shorter extraction times, lower operating temperatures, and the absence of solvent residues in the final product [26].

Sustainable Sourcing Considerations

Sustainable sourcing of 4-isopropylbenzaldehyde requires comprehensive consideration of environmental, economic, and social factors throughout the supply chain [24]. The increasing global demand for natural aromatic compounds has heightened the importance of implementing sustainable practices in cumin cultivation and essential oil production [24]. Sustainable sourcing strategies must address both the immediate needs of commercial production and the long-term preservation of natural resources [24].

Organic cultivation practices represent a fundamental component of sustainable sourcing strategies [24]. Organic cumin production avoids synthetic pesticides and fertilizers, reducing environmental contamination and preserving soil health [24]. Research has demonstrated that organic farming methods can maintain or even enhance the quality of essential oils while supporting biodiversity conservation [24]. The absence of synthetic chemical inputs in organic systems contributes to cleaner, more natural product profiles [24].

Environmental stewardship in cumin cultivation involves implementing water conservation strategies and soil management practices [24]. Sustainable farming methods help conserve water resources and reduce carbon emissions associated with agricultural production [24]. These practices contribute to the long-term viability of cumin cultivation regions while maintaining product quality [24].

Fair labor practices represent another crucial aspect of sustainable sourcing [24]. Ethical sourcing initiatives ensure that farmers and workers throughout the supply chain receive fair compensation for their contributions [24]. This approach fosters more equitable and sustainable agricultural systems while supporting rural communities dependent on cumin cultivation [24].

Traceability and transparency throughout the supply chain enable consumers and manufacturers to make informed decisions about product sourcing [24]. Comprehensive tracking systems allow for the verification of sustainable practices and quality standards from cultivation through final product delivery [24]. This transparency builds consumer confidence while encouraging the adoption of sustainable practices throughout the industry [24].

Good Agricultural Practices and Good Handling Practices have been developed specifically for cumin harvesting and processing [25]. These guidelines ensure optimal timing of harvest, proper drying procedures, and appropriate storage conditions to maintain both yield and quality [25]. Proper implementation of these practices supports sustainable production while maximizing the economic value of cumin crops [25].

The classical synthetic routes for 4-isopropylbenzaldehyde production have been well-established in industrial chemistry for several decades. These methods primarily rely on traditional organic chemistry approaches that have been optimized for large-scale production, albeit with certain inherent limitations in terms of environmental impact and process efficiency.

Gattermann-Koch Reaction with Cumene

The Gattermann-Koch reaction represents one of the most direct classical approaches for synthesizing 4-isopropylbenzaldehyde from cumene (isopropylbenzene) [1] [2]. This electrophilic aromatic substitution reaction involves the formylation of cumene using carbon monoxide and hydrogen chloride in the presence of aluminum chloride as a Lewis acid catalyst, with copper chloride serving as a co-catalyst [3] [4].

The reaction mechanism begins with the formation of a formyl cation intermediate through the interaction of carbon monoxide with hydrogen chloride and aluminum chloride [3]. The carbon monoxide acts as a Lewis base, accepting a proton from hydrochloric acid to form a positively charged species. The aluminum chloride then removes a chloride ion, generating the reactive formyl cation that serves as the electrophile in the subsequent aromatic substitution [4].

The formyl cation then undergoes electrophilic attack on the cumene ring, with the electron-rich aromatic system acting as a nucleophile. The reaction typically requires high pressure conditions ranging from 90 to 125 atmospheres and elevated temperatures to achieve satisfactory conversion rates [5]. Under these conditions, the reaction yields are typically in the range of 70-75%, though the process faces competition from disproportionation reactions that can form di- and tri-isopropylbenzenes, leading to complex product mixtures [5].

A significant challenge in the Gattermann-Koch formylation of cumene is the competing disproportionation reaction, which becomes particularly problematic at elevated temperatures and pressures. This side reaction reduces the overall selectivity toward the desired aldehyde product and necessitates additional purification steps [5]. The high-pressure requirements also present safety concerns and increase capital costs for industrial implementation.

The reaction conditions have been optimized over the years to minimize these competing reactions. Industrial processes typically employ pressures of 90-125 atmospheres with temperatures carefully controlled to balance conversion rates against selectivity losses . The use of copper chloride as a co-catalyst has been found to be particularly beneficial when zinc chloride is employed as an alternative Lewis acid, as it serves as a carrier for carbon monoxide coordination [1].

Reduction of 4-Isopropylbenzoyl Chloride

The reduction of 4-isopropylbenzoyl chloride represents an alternative classical route that offers higher yields and more predictable reaction outcomes compared to the Gattermann-Koch approach [2] [7]. This method involves the selective reduction of the acyl chloride functional group to the corresponding aldehyde using various reducing agents.

The most commonly employed reducing agents for this transformation include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and diisobutylaluminum hydride (DIBAL-H) [8] [9]. Each reducing agent offers distinct advantages in terms of selectivity, reaction conditions, and operational simplicity. Sodium borohydride is particularly favored for its mild reaction conditions and excellent selectivity toward aldehyde formation [8].

The reduction typically proceeds under mild conditions, with temperatures ranging from 0 to 20°C in polar aprotic solvents such as tetrahydrofuran or methanol [8]. The reaction mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the acyl chloride, followed by the elimination of chloride ion and subsequent protonation to yield the aldehyde product.

Yields for this reduction approach are consistently high, typically ranging from 80 to 90%, with excellent selectivity toward the aldehyde product [8]. The reaction conditions are considerably milder than those required for the Gattermann-Koch reaction, eliminating the need for high-pressure equipment and reducing energy costs. Additionally, the absence of competing side reactions results in cleaner product mixtures that require less extensive purification.

The primary limitation of this approach is the requirement for 4-isopropylbenzoyl chloride as a starting material, which must be synthesized separately or obtained commercially. This adds an additional step to the overall synthetic sequence and may increase the overall cost of the process. However, the high yields and mild conditions often compensate for this additional complexity in industrial applications.

Modern Synthetic Methodologies

Modern synthetic methodologies for 4-isopropylbenzaldehyde production have evolved significantly in recent years, driven by the principles of green chemistry and the need for more sustainable and efficient processes. These approaches focus on reducing environmental impact, improving energy efficiency, and enhancing overall process economics.

Green Chemistry Approaches

Green chemistry approaches to 4-isopropylbenzaldehyde synthesis emphasize the use of environmentally benign reagents, catalysts, and reaction conditions while minimizing waste generation and energy consumption [10] [11]. These methodologies represent a paradigm shift from traditional synthetic approaches toward more sustainable chemical processes.

One particularly notable green chemistry approach involves the use of sodium borohydride and carbon dioxide for formylation reactions [11] [12]. This catalyst-free method operates under ambient pressure conditions and does not require specialized reaction assemblies. The process involves the reductive formylation of carbon dioxide with sodium borohydride, generating formoxy borohydride species in situ, as confirmed by proton and boron nuclear magnetic resonance spectroscopy [11].

The reaction mechanism involves the initial formation of formoxy borohydride species through the interaction of carbon dioxide with sodium borohydride in formamide-based solvents. These species then serve as formylating agents, capable of introducing formyl groups onto aromatic substrates under mild conditions [11]. The formation of formoxy borohydride species is particularly prominent in formamide-based solvents and is critical for the success of the formylation reactions.

Temperature requirements for these green chemistry approaches are typically moderate, ranging from 25 to 60°C for catalyst-free systems and 80 to 120°C for other green methodologies [11]. Reaction times vary from 30 minutes to 4 hours, depending on the specific conditions and substrate reactivity. Selectivity toward the desired aldehyde product is generally high, ranging from 75 to 95%, with minimal formation of undesired byproducts.

The environmental benefits of these approaches are substantial. The utilization of carbon dioxide as a C1 building block contributes to carbon dioxide fixation and reduction of greenhouse gas emissions. The elimination of harsh catalysts and high-pressure conditions reduces the environmental footprint of the process. Additionally, the use of water-compatible reaction conditions and reduced solvent requirements further enhances the sustainability profile [11].

Formylation of Cumene

Modern formylation approaches for cumene have been developed to address the limitations of classical Gattermann-Koch conditions while maintaining the direct transformation of cumene to 4-isopropylbenzaldehyde [13] [14]. These methodologies focus on improving reaction selectivity, reducing pressure requirements, and minimizing environmental impact.

Advanced formylation techniques employ alternative formylating agents and catalytic systems that operate under milder conditions. Dichloromethyl methyl ether (Rieche formylation) has been utilized as an effective formylating agent in the presence of Lewis acid catalysts such as titanium tetrachloride, tin tetrachloride, or aluminum chloride [14]. This approach offers improved selectivity and reduced pressure requirements compared to traditional carbon monoxide-based formylation.

The Rieche formylation mechanism involves the formation of a dichlorocarbene species that undergoes electrophilic aromatic substitution with the cumene substrate. The resulting dichloromethyl benzene intermediate is then converted to the desired aldehyde through hydrolysis under acidic conditions [14]. This multi-step process within a single reaction vessel provides good yields while avoiding the high-pressure requirements of traditional Gattermann-Koch conditions.

Temperature requirements for modern formylation approaches are typically more moderate, ranging from 60 to 100°C, compared to the higher temperatures required for classical methods. The reduced temperature requirements contribute to improved energy efficiency and reduced risk of side reactions. Reaction times are generally comparable to or shorter than classical approaches, ranging from 1 to 6 hours depending on the specific conditions employed.

Selectivity improvements in modern formylation approaches are achieved through careful optimization of catalyst systems and reaction conditions. The use of solid-supported catalysts and continuous flow reactors has been investigated to further enhance selectivity and facilitate product separation [9]. These approaches have demonstrated selectivity toward 4-isopropylbenzaldehyde in the range of 85 to 95%, representing a significant improvement over classical methods.

Industrial Scale Synthesis Considerations

Industrial scale synthesis of 4-isopropylbenzaldehyde requires careful consideration of numerous factors including economic viability, process safety, environmental impact, and scalability. The transition from laboratory-scale synthesis to industrial production involves complex optimization of reaction conditions, catalyst systems, and downstream processing requirements.

Economic considerations play a crucial role in the selection of synthetic routes for industrial implementation. The cost of raw materials, catalysts, and energy requirements must be balanced against product yield and quality specifications. For 4-isopropylbenzaldehyde production, the availability and cost of cumene as a starting material is particularly important, as cumene production is well-established in the petrochemical industry through the Friedel-Crafts alkylation of benzene with propylene [15] [16].

The cumene production process itself has undergone significant optimization over the years. Modern cumene plants typically employ zeolite-based catalysts that provide improved selectivity and reduced environmental impact compared to traditional aluminum chloride or solid phosphoric acid catalysts [15] [17]. The overall conversion efficiency for cumene production is generally 70-75%, with the remaining components primarily consisting of polyisopropyl benzenes that can be recycled through transalkylation reactions [17].

Process safety considerations are paramount in industrial scale synthesis, particularly for reactions involving high-pressure conditions or hazardous reagents. The traditional Gattermann-Koch reaction requires high-pressure carbon monoxide handling, which presents significant safety challenges and requires specialized equipment and safety protocols [18]. Modern approaches that operate under ambient or reduced pressure conditions offer substantial advantages in terms of operational safety and reduced insurance costs.

Environmental impact assessment has become increasingly important in industrial process design. Traditional synthetic routes often generate significant quantities of acidic waste streams, particularly hydrogen chloride from Gattermann-Koch reactions [18]. Modern green chemistry approaches that minimize waste generation and utilize renewable feedstocks are increasingly favored for new industrial implementations.

The scalability of synthetic processes must be carefully evaluated during the transition from laboratory to industrial scale. Factors such as heat transfer efficiency, mixing characteristics, and mass transfer limitations can significantly impact reaction outcomes at larger scales. Continuous flow microreactor technology has emerged as a promising approach for addressing these scalability challenges while maintaining consistent product quality and yields [19] [20].

Microreactor systems offer several advantages for industrial scale synthesis including enhanced heat and mass transfer, improved safety through reduced inventory of hazardous materials, and the ability to operate under more aggressive conditions due to superior temperature control [19]. For benzaldehyde synthesis, microreactor systems have demonstrated the ability to operate at near-ambient temperatures (15-20°C) while achieving high yields (84-99%) and excellent selectivity (98-99%) [19] [20].

The integration of process intensification technologies such as reactive distillation and continuous flow processing can provide significant advantages in terms of energy efficiency and capital cost reduction. Reactive distillation systems for benzaldehyde production have demonstrated the potential for substantial reductions in carbon dioxide emissions, circulating water requirements, and overall operating costs [21].

Quality control and product specification requirements must be carefully considered in industrial scale synthesis. The purity requirements for 4-isopropylbenzaldehyde vary depending on the intended application, with pharmaceutical and fine chemical applications typically requiring higher purity levels than industrial applications. The selection of synthetic routes and purification methods must be optimized to meet these specifications while maintaining economic viability.

The development of robust analytical methods for real-time monitoring of reaction progress and product quality is essential for industrial scale operations. Gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed for detailed product characterization, while online analytical techniques enable real-time process monitoring and control [20].

Supply chain considerations, including the availability and reliability of raw material sources, must be evaluated during the industrial scale implementation planning. The dependence on cumene as a starting material links 4-isopropylbenzaldehyde production to the broader petrochemical industry and benzene/propylene market dynamics [16].

Regulatory compliance requirements, including environmental permits and safety regulations, must be carefully addressed during the industrial scale synthesis planning process. The selection of synthetic routes and process conditions must comply with applicable regulations while maintaining economic competitiveness [22].

Physical Description

Colorless to yellowish liquid with a strong odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]

colourless to pale yellow liquid with a strong, pungent, spicy, green, herbaceous odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (17.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Triacsin_C

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzaldehyde, 4-(1-methylethyl)-: ACTIVE

Dates

Cuminaldehyde induces oxidative stress-mediated physical damage and death of Haemonchus contortus

Vanshita Goel, Lachhman Das Singla, Diptiman ChoudhuryPMID: 32682984 DOI: 10.1016/j.biopha.2020.110411

Abstract

Cuminaldehyde (CA), a monoterpenoid, preset in many plant sources including cumin, induces reactive oxygen-related damage and death in Haemonchus contortus, a parasitic worm with an LD50, values of 127.3 ± 7.5, 184.5 ± 12.1 and 104.1 ± 7.9 μg/mL for an adult female, adult male worms (12 h) and L3 larvae, respectively (24 h). Fifty percent of inhibition of egg hatching (IC50) was obtained at 142.4 ± 11.4 μg/mL after 48 h of exposure. Scanning electron microscopy revealed physical damage to the anterior and posterior ends, intestinal, ovarian, and esophageal regions of the warms on exposure to ca. The exposure of worms to CA also led to a systemic increase in reactive oxygen species (ROS) within 3 h. The better activity was seen with CA compared to standard antihelminthic drug albendazole (Alb). 74 μg/mL CA showed 2.3 fold more increase of catalase (CAT), 0.61 fold increase of superoxide dismutase (SOD), 3.3 fold increase of glutathione peroxidase (GPx) activity and 17.5 fold increase of glutathione (GSH) activity in comparison with Alb (500 μg/mL) for the same time of exposure (3 h). A firm increase of (2.9 fold) was also observed in nitric oxide synthase (NOS) activity within 12 h of exposure with CA (74 μg/mL) in comparison with Alb. Therefore the preclinical potential of CA is much higher than widely used antihelminthic drug Alb. The results open new opportunities to explore CA as a new active antihelminthic molecule.Cold nitrogen plasma modified cuminaldehyde/β-cyclodextrin inclusion complex and its application in vegetable juices preservation

Lin Lin, Xue Liao, Changzhu Li, Mohamed A Abdel-Samie, Subramanian Siva, Haiying CuiPMID: 33641999 DOI: 10.1016/j.foodres.2021.110132

Abstract

E. coli O157:H7 is one of the most common food-borne pathogens and usually related to contaminated vegetables. This study was to prepare an effective antibacterial agent and applied in vegetable juices. In this study, β-cyclodextrin inclusion complexof CUM (CUM /βCD-IC) was prepared using ultrasonication technique and then treated with cold nitrogen plasma (CNP) to observe its effect in the physicochemical and antibacterial properties of CUM/βCD-IC. Various characterization techniques such as fluorescence, fourier transform infrared spectroscopy (FT-IR), thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC) and X-ray diffraction (XRD) confirmed the formation of IC between CUM and βCD. Phase solubility and double reciprocal profiles studies proved the enhanced solubility of CUM with increasing amount of βCD and the guest/host stoichiometry of 1:1. Computational modeling and FT-IR indicated that the phenyl ring with isopropyl chain of CUM is inserted in the hydrophobic βCD. Investigations of thermal properties proved that the βCD-IC formation improved the stability of CUM. Antibacterial test results indicated that CNP-CUM/βCD-IC exhibited better antibacterial activity than CUM/βCD-IC. After CNP-CUM/βCD-IC treatment, it was observed by TEM that the cell membrane of E. coli O157:H7 was broken. In addition, the antibacterial activity of CNP-CUM/βCD-IC in vegetable juices was carried out and the findings revealed that CNP-CUM/βCD-IC has an excellent antibacterial effect on vegetable juices.Bioactive Phytocompounds: Anti-amyloidogenic Effects Against Hen Egg-White Lysozyme Aggregation

Suman Chowdhury, Suresh KumarPMID: 33392981 DOI: 10.1007/s10930-020-09946-5

Abstract

Amyloidosis is the process of fibril formation responsible for causing several diseases in the human being that involve protein aggregation such as Alzheimer's, Parkinson's, Huntington's disease, and type II diabetes. Natural phytocompounds such as curcumin shown promising anti-amyloidogenic activity. In the present study, selective phytocompounds such as piperine, cinnamaldehyde, eugenol, and cuminaldehyde present in Piper nigrum L, Cinnamomum zeylanicum Blume, Eugenia caryophyllus Thumb, and Cuminum cyminum L, respectively were analyzed for anti-amyloidogenic activity using hen egg white-lysozyme (HEWL) as a model system. Out of the selected phytocompounds, piperine showed the most significant anti-amyloidogenic activity, as evident from in vitro assays that were validated by in silico molecular docking study. Piperine showed 64.7 ± 3.74% inhibition of amyloid formation at 50 μM concentration, as observed by Thioflavin T assay. Subsequently, the anti-amyloidogenic activity of piperine was further validated by congo red, intrinsic fluorescence assay, and transmission electron microscopy analysis. The in silico molecular binding interaction showed piperine with the highest docking score and glide energy. Piperine was found to be interacting with amyloidogenic region residues and Trp62, the most important residue involved in the amyloidogenesis process. In conclusion, piperine can be used as a positive lead for a potential therapeutic role in targeting diseases involved amyloidogenesis.Dynamic imine bond based chitosan smart hydrogel with magnified mechanical strength for controlled drug delivery

Swati Sharma, Pallavi Jain, Shachi TiwariPMID: 32479933 DOI: 10.1016/j.ijbiomac.2020.05.221

Abstract

Hydrogel finds an interesting candidate in the biomedical field due to their unique properties such as biocompatibility, biodegradability, soft as tissue etc. In the reported research article natural biopolymer i.e. chitosan based hydrogel was developed via condensation reaction with cuminaldehyde. Chitosan and cuminaldehyde were used for the gel formation by covalent bonding between free amino group and carbonyl group of chitosan & cuminaldehyde respectively. A series of hydrogel has been developed by taking different concentration of cuminaldehyde (6-10 mmol). Chemical structure of the synthesized hydrogel was further confirmed by FTIR. The surface morphology of the synthesized hydrogel was confirmed from the scanning electron microscopy (SEM). Prepared hydrogel was swelled very fast similar to the super-porous hydrogel along with rapid self-healing property which is confirmed by rheology statistics. Mechanical strength of the hydrogel was investigated from the rheology analysis and demonstrates good mechanical properties i.e. storage modulus (G') found to 10pa. Further, the sustained release of hydrophilic drug i.e. levofloxacin from the hydrogel matrix at different pH range 6-7 has been carried out. Hydrogel with maximum cuminaldehyde amount releases max drug i.e. 96% while hydrogel with 6 mmol shows minimum drug release i.e.54%. Hydrogel shows controlled release of levofloxacin up to 90 h. The present research work revealed that produced hydrogel will become a promising candidate in biomedical field.

RIFM fragrance ingredient safety assessment, cuminic aldehyde, CAS Registry Number 122-03-2

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32640342 DOI: 10.1016/j.fct.2020.111498

Abstract

Dietary administration of cumin-derived cuminaldehyde induce neuroprotective and learning and memory enhancement effects to aging mice

Zineb Omari, Sasaki Kazunori, Mouad Sabti, Meriem Bejaoui, Abdellatif Hafidi, Chemseddoha Gadhi, Hiroko IsodaPMID: 33471781 DOI: 10.18632/aging.202516

Abstract

Cuminaldehyde (CA) is one of the major compounds of the essential oil of. The aim of this study was to evaluate the effects of CA on aging, specifically on spatial learning and memory. To achieve our objective, an

study on SH-SY5Y cells was performed to analyze the neuroprotective effect of CA against dexamethasone using the MTT assay. An

study was performed for evaluation of the spatial learning and memory using Morris water maze (MWM). RT-PCR was performed to quantify the expression of specific genes (

and

) in the mice brain. The results obtained showed a neuroprotective effect of CA against dexamethasone-induced neuronal toxicity. The escape latency of CA-treated aged mice was significantly decreased as compared to the water-treated aged mice after 4 days of training in MWM. Moreover, CA treatment up-regulated the gene expression of

,

and

, while it down-regulated the gene expression of

. These findings suggest that CA has a neuroprotective effect, as well as a spatial learning and memory enhancement potential through the modulation of genes coding for neurotrophic factors and/or those implicated in the imbalance of neural circuitry and impairment of synaptic plasticity. Cuminaldehyde (CA) is one of the major compound of the essential oil of

. The aim of this study was to evaluate the effects of CA on aging, specifically on spatial learning and memory. To achieve our objective, an

study on SH-SY5Y cells was performed to analyze the neuroprotective effect of CA against dexamethasone using the MTT assay. An

study was performed for evaluation of the spatial learning and memory using Morris water maze (MWM). RT-PCR was performed to quantify the expression of specific genes (

and

) in the mice brain. The results obtained showed a neuroprotective effect of CA against dexamethasone-induced neuronal toxicity. The escape latency of CA-treated aged mice was significantly decreased as compared to the water-treated aged mice after 4 days of training in MWM. Moreover, CA treatment up-regulated the gene expression of

,

and

, while it down-regulated the gene expression of

. These findings suggest that CA has a neuroprotective effect, as well as a spatial learning and memory enhancement potential through the modulation of genes coding for neurotrophic factors and/or those implicated in the imbalance of neural circuitry and impairment of synaptic plasticity.

From formulation to in vivo model: A comprehensive study of a synergistic relationship between vancomycin, carvacrol, and cuminaldehyde against Enterococcus faecium

Lucy Owen, Joseph P Webb, Jeffrey Green, Laura J Smith, Katie LairdPMID: 32045500 DOI: 10.1002/ptr.6631

Abstract

Vancomycin-resistant Enterococcus faecium (VRE) has become endemic in healthcare settings, reducing treatment options for enterococcal infections. New antimicrobials for VRE infections are a high priority, but the development of novel antibiotics is time-consuming and expensive. Essential oils (EOs) synergistically enhance the activity of some existing antibiotics, suggesting that EO-antibiotic combinations could resensitise resistant bacteria and maintain the antibiotic repertoire. The mechanism of resensitisation of bacteria to antibiotics by EOs is relatively understudied. Here, the synergistic interactions between carvacrol (1.98 mM) and cuminaldehyde (4.20 mM) were shown to reestablish susceptibility to vancomycin (0.031 mg/L) in VRE, resulting in bactericidal activity (4.73 logCFU/ml reduction). Gene expression profiling, coupled with β-galactosidase leakage and salt tolerance assays, suggested that cell envelope damage contributes to the synergistic bactericidal effect against VRE. The EO-vancomycin combination was also shown to kill clinical isolates of VRE (2.33-5.25 log

CFU/ml reduction), and stable resistance did not appear to develop even after multiple passages. The in vivo efficacy of the EO-vancomycin combination was tested in a Galleria mellonella larvae assay; however, no antimicrobial action was observed, indicating that further drug development is required for the EO-vancomycin combination to be clinically useful for treatment of VRE infections.

Antinociceptive and antineuropathic effects of cuminaldehyde, the major constituent of Cuminum cyminum seeds: Possible mechanisms of action

Sheida Koohsari, Mohammad Abbas Sheikholeslami, Siavash Parvardeh, Shiva Ghafghazi, Sanam Samadi, Yalda Khazaei Poul, Ramin Pouriran, Saba AmiriPMID: 32222574 DOI: 10.1016/j.jep.2020.112786

Abstract

In Iranian traditional medicine, Cuminum cyminum is a unique medicinal herb for pain relief. Cuminaldehyde has been distinguished as the major constituent of C. cyminum seeds; even though, the analgesic effect of cuminaldehyde has not yet been examined.The nobility of this study was to assess cuminaldehyde effect on nociceptive and neuropathic pains; furthermore, evaluation of its possible mechanisms of action.

Hot plate, formalin, and acetic acid-induced writhing tests were used to evaluate nociception in mice. Naloxone (opioid receptors antagonist), L-arginine (nitric oxide (NO) precursor), L-NAME (NO synthase inhibitor), sodium nitroprusside (NO donor), methylene blue (guanylyl cyclase inhibitor), sildenafil (phosphodiesterase inhibitor), and glibenclamide (K

channel blocker) were used to determine the implication of opioid receptors and L-arginine/NO/cGMP/K

channel pathway. Allodynia and hyperalgesia were investigated in the CCI (chronic constriction injury) model of neuropathic pain in rats. The ELISA method was used to measure the inflammatory cytokines in serum samples of rats. The entire chemicals were intraperitoneally injected.

Cuminaldehyde (100 and 200 mg/kg) significantly decreased the latency to nociceptive response in the hot plate test. The outcome of cuminaldehyde was completely antagonized by naloxone (2 mg/kg). Formalin- and acetic acid-induced nociception was significantly inhibited by cuminaldehyde (12.5-50 mg/kg). The antinociceptive effect of cuminaldehyde was reversed in writhing test by L-arginine (200 mg/kg), sodium nitroprusside (0.25 mg/kg), and sildenafil (0.5 mg/kg); however, L-NAME (30 mg/kg) and methylene blue (20 mg/kg) enhanced the effect of cuminaldehyde. Glibenclamide (10 mg/kg) did not alter the antinociceptive effects of cuminaldehyde. In the CCI-induced neuropathy, cuminaldehyde (25-100 mg/kg) significantly alleviated allodynia and hyperalgesia and decreased the serum levels of TNF-α and IL-1β.

It was attained magnificently that cuminaldehyde exerts antinociceptive and antineuropathic effects through the involvement of opioid receptors, L-arginine/NO/cGMP pathway, and anti-inflammatory function.

New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel

Coline Legrand, Jenny Meylan Merlini, Carole de Senarclens-Bezençon, Stéphanie MichligPMID: 32641724 DOI: 10.1038/s41598-020-68013-2

Abstract

The transient receptor potential (TRP) channels family are cationic channels involved in various physiological processes as pain, inflammation, metabolism, swallowing function, gut motility, thermoregulation or adipogenesis. In the oral cavity, TRP channels are involved in chemesthesis, the sensory chemical transduction of spicy ingredients. Among them, TRPA1 is activated by natural molecules producing pungent, tingling or irritating sensations during their consumption. TRPA1 can be activated by different chemicals found in plants or spices such as the electrophiles isothiocyanates, thiosulfinates or unsaturated aldehydes. TRPA1 has been as well associated to various physiological mechanisms like gut motility, inflammation or pain. Cinnamaldehyde, its well known potent agonist from cinnamon, is reported to impact metabolism and exert anti-obesity and anti-hyperglycemic effects. Recently, a structurally similar molecule to cinnamaldehyde, cuminaldehyde was shown to possess anti-obesity and anti-hyperglycemic effect as well. We hypothesized that both cinnamaldehyde and cuminaldehyde might exert this metabolic effects through TRPA1 activation and evaluated the impact of cuminaldehyde on TRPA1. The results presented here show that cuminaldehyde activates TRPA1 as well. Additionally, a new natural agonist of TRPA1, tiglic aldehyde, was identified and p-anisaldehyde confirmed.Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli

Valério Monteiro-Neto, Cláudio D de Souza, Laoane F Gonzaga, Bruna C da Silveira, Nágila C F Sousa, Jaqueline P Pontes, Deivid M Santos, Wanessa C Martins, Jorge F V Pessoa, Alexsander R Carvalho Júnior, Viviane S S Almeida, Natália M T de Oliveira, Thayla S de Araújo, Daniele Maria-Ferreira, Saulo J F Mendes, Thiago A F Ferro, Elizabeth S FernandesPMID: 32407399 DOI: 10.1371/journal.pone.0232987